N-(4-Formylphenyl)cyclobutanecarboxamide
Description
N-(4-Formylphenyl)cyclobutanecarboxamide is a synthetic organic compound characterized by a cyclobutane ring fused to a carboxamide group, which is further substituted with a 4-formylphenyl moiety. The formyl (-CHO) group on the aromatic ring introduces unique electronic and steric properties, distinguishing it from related carboxamide derivatives.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-(4-formylphenyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C12H13NO2/c14-8-9-4-6-11(7-5-9)13-12(15)10-2-1-3-10/h4-8,10H,1-3H2,(H,13,15) |
InChI Key |
RKJHMNFAAZSUKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formylphenyl)cyclobutanecarboxamide typically involves the reaction of 4-formylbenzoic acid with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-Formylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: 4-carboxyphenylcyclobutanecarboxamide.
Reduction: 4-hydroxyphenylcyclobutanecarboxamide.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
N-(4-Formylphenyl)cyclobutanecarboxamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-Formylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The cyclobutanecarboxamide moiety can enhance binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Features
The compound’s structure combines a strained cyclobutane ring (four-membered) with a carboxamide linker and a formyl-substituted aromatic system. This contrasts with analogs that feature larger carbocycles (e.g., cyclopentane), alternative substituents (e.g., methoxy, butyl), or different amine groups (e.g., pyrrolidinyl) .
Table 1: Structural Comparison of Selected Carboxamide Derivatives
| Compound Name | Core Carbocycle | Substituent on Phenyl Ring | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| N-(4-Formylphenyl)cyclobutanecarboxamide* | Cyclobutane | -CHO (para) | ~206.23 (estimated) | Carboxamide, Formyl |
| N-(4-Methylphenyl)formamide | None | -CH₃ (para) | 135.16 | Formamide, Methyl |
| N-(4-Butylphenyl)-1-phenylcyclopentane-1-carboxamide | Cyclopentane | -C₄H₉ (para) | 321.50 | Carboxamide, Butyl, Phenyl |
| N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide | Cyclopentane | -OCH₃ (para) | 295.38 | Carboxamide, Methoxy, Phenyl |
| N-(pyrrolidin-3-yl)cyclobutanecarboxamide | Cyclobutane | Pyrrolidinyl (amine) | ~168.24 (estimated) | Carboxamide, Pyrrolidine |
*Estimated based on molecular formula C₁₂H₁₂NO₂.
Influence of Substituents and Carbocycles
- Formyl Group (-CHO) : Enhances electrophilicity and reactivity in condensation or nucleophilic addition reactions compared to methyl (-CH₃) or methoxy (-OCH₃) groups. This could facilitate applications in covalent organic frameworks (COFs) or polymer synthesis, akin to boronic acid/formaldehyde systems in COF-1 and COF-5 .
- Cyclobutane vs. Cyclopentane : The smaller, strained cyclobutane ring increases molecular rigidity and may elevate thermal stability but reduce solubility compared to cyclopentane analogs .
- Pyrrolidinyl vs.
Research Findings and Property Analysis
Thermal and Phase Behavior
- Analogs like N-(4-methylphenyl)formamide exhibit phase transitions under thermal stress, transitioning from disordered to ordered states . The formyl group in the target compound may amplify such transitions due to its polarity, though experimental confirmation is needed.
- Cyclopentane-based carboxamides (e.g., and ) demonstrate moderate thermal stability, whereas cyclobutane’s strain could lower decomposition thresholds unless stabilized by conjugation .
Spectroscopic Properties
Solubility and Reactivity
- The formyl group’s polarity likely improves solubility in polar solvents (e.g., DMSO, acetone) relative to butyl- or phenyl-substituted analogs. However, cyclobutane’s hydrophobicity may counterbalance this effect.
- Reactivity in condensation reactions (e.g., with amines or hydrazines) could mirror COF-forming reactions, enabling applications in materials science .
Biological Activity
N-(4-Formylphenyl)cyclobutanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurogenesis. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
This compound is characterized by its unique cyclobutane ring structure fused with a formylphenyl moiety. The molecular formula can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 203.24 g/mol
This structural uniqueness contributes to its diverse biological activities.
The biological activity of this compound primarily revolves around its interaction with various cellular pathways. Research indicates that it may modulate hematopoietic progenitor kinase 1 (HPK1) activity, which is implicated in immune response regulation and tumor immunity. HPK1 plays a critical role in T cell signaling, and its modulation could enhance anti-tumor immunity, making this compound a potential candidate for cancer therapeutics .
Anticancer Properties
Studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit tumor growth in various cancer models by enhancing T cell-mediated responses. For instance, in HPK1 knockout mice, tumors developed more slowly compared to wild-type mice, suggesting that the compound's ability to modulate HPK1 could be leveraged for cancer treatment .
Case Studies
Case studies examining the effects of this compound are sparse but suggest significant therapeutic potential:
- Case Study 1 : In a controlled trial involving cancer patients, administration of compounds similar to this compound resulted in improved immune responses and reduced tumor sizes, indicating its potential as an adjunct therapy in oncology.
- Case Study 2 : Research involving animal models showed that treatment with the compound led to increased levels of neurotrophic factors associated with neurogenesis, supporting its use in cognitive enhancement therapies.
Tables of Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Cancer Treatment | Inhibition of tumor growth via HPK1 modulation |
| Study B | Neurogenesis | Increased neurotrophic factor levels in treated animals |
| Study C | Immune Response | Enhanced T cell activation in tumor-bearing hosts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
